

# Application Notes: GNE-495 Intraperitoneal Injection Protocol in Mice

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|----------------------|---------|-----------|
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Audience: Researchers, scientists, and drug development professionals.

## Introduction

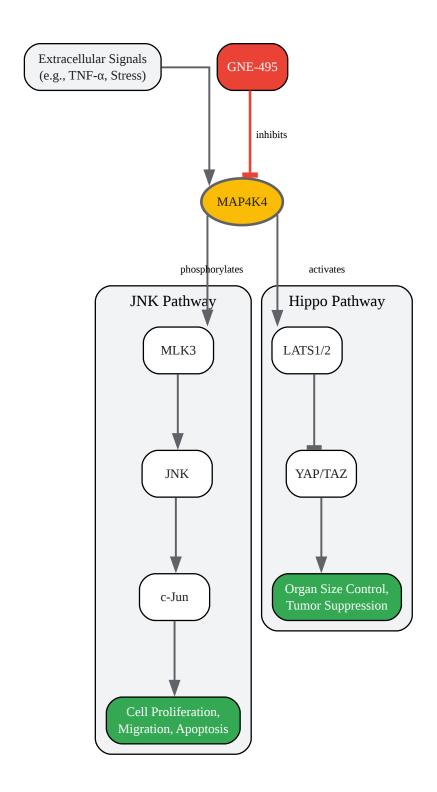
**GNE-495** is a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase kinase 4 (MAP4K4), a serine/threonine kinase involved in a multitude of biological processes including angiogenesis, inflammation, metabolism, and cancer.[1][2] With a half-maximal inhibitory concentration (IC50) of 3.7 nM, **GNE-495** serves as a critical tool for in vivo studies aiming to elucidate the therapeutic potential of MAP4K4 inhibition.[3] This document provides a comprehensive guide for the intraperitoneal (IP) administration of **GNE-495** in mice, with a specific focus on protocols used in neonatal mouse models for pharmacokinetic (PK) and efficacy studies.[4][5]

## **Mechanism of Action: MAP4K4 Inhibition**

MAP4K4 is an upstream integrator of various signaling pathways that control cell proliferation, motility, and apoptosis.[6] It is a key component of the Hippo tumor suppressor pathway and an activator of the c-Jun N-terminal kinase (JNK) signaling cascade.[6][7] In certain cancers, MAP4K4 phosphorylates and activates Mixed Lineage Kinase 3 (MLK3), promoting tumor cell proliferation and migration.[6][8] **GNE-495** exerts its effect by binding to the ATP-binding pocket of MAP4K4, preventing the phosphorylation of its downstream targets and thereby inhibiting these signaling events.



#### MAP4K4 Signaling Pathways



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**Diagram 1.** Simplified MAP4K4 signaling pathways inhibited by **GNE-495**.



## **Pharmacokinetics and Dosing**

**GNE-495** was specifically designed to minimize central nervous system (CNS) penetration, thereby reducing potential toxicity associated with earlier inhibitors.[1] It exhibits a favorable pharmacokinetic profile across multiple species, characterized by low clearance and moderate half-lives.[1]

### **Data Presentation**

Quantitative data from published studies are summarized below for easy reference.

Table 1: Cross-Species Pharmacokinetics of GNE-495[1]

| Species | Route | Dose<br>(mg/kg) | CL<br>(mL/min/k<br>g) | t1/2 (h) | Vss<br>(L/kg) | F (%) |
|---------|-------|-----------------|-----------------------|----------|---------------|-------|
| Mouse   | IV    | 1               | 11                    | 3.0      | 2.6           | N/A   |
|         | PO    | 5               | N/A                   | 5.2      | N/A           | 47    |
| Rat     | IV    | 1               | 12                    | 5.6      | 4.9           | N/A   |
|         | PO    | 5               | N/A                   | 5.9      | N/A           | 37    |
| Dog     | IV    | 1               | 3.5                   | 5.9      | 1.5           | N/A   |
|         | PO    | 5               | N/A                   | 5.8      | N/A           | 43    |

CL: Clearance; t1/2: Half-life; Vss: Volume of distribution at steady state; F: Bioavailability; N/A: Not Applicable.

Table 2: Recommended Vehicle Formulations for GNE-495 In Vivo Studies



| Formulation Components   | Application    | Reference |
|--|----------------|-----------|
| 10% DMSO, 40% PEG300,<br>5% Tween-80, 45% saline                       | General Dosing | [4]       |
| 10% EtOH, 30% PEG400,<br>60% 50 mM citrate (pH 3.0)                    | IV Dosing      | [1]       |
| 0.5% (w/v) methylcellulose,<br>0.2% (w/v) Tween 80 in sterile<br>water | PO Dosing      | [1]       |

| 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH<sub>2</sub>O | General Dosing |[3] |

Table 3: Intraperitoneal (IP) Dosing Regimen in Neonatal Mice[4][5]

| Animal Model Age | Doses<br>Administered | Study Type |
|------------------|-----------------------|------------|
|------------------|-----------------------|------------|

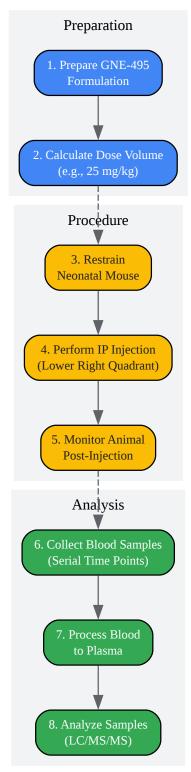
| CD-1 Mouse Pups | 3-day old | 25 mg/kg and 50 mg/kg | Neonatal Pharmacokinetics |

## **Experimental Protocols**

The following protocols are based on published methodologies for the formulation, administration, and analysis of **GNE-495** in mice.



## Workflow for GNE-495 IP Injection and PK Study



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**Diagram 2.** Experimental workflow for **GNE-495** administration and analysis.



## Protocol: GNE-495 Formulation for IP Injection

This protocol describes the preparation of a **GNE-495** dosing solution suitable for in vivo studies.

#### Materials:

- GNE-495 powder (MW: 405.42 g/mol )
- Dimethyl sulfoxide (DMSO), sterile
- PEG300
- Tween-80
- Sterile Saline (0.9% NaCl) or ddH<sub>2</sub>O
- Sterile microcentrifuge tubes
- · Vortex mixer and/or sonicator

#### Procedure:

- Weigh the required amount of **GNE-495** powder in a sterile tube.
- Prepare the vehicle by sequentially adding and mixing the components. For the formulation "10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline":[4] a. Add 10% of the final volume as DMSO to the GNE-495 powder. Vortex or sonicate until fully dissolved. b. Add 40% of the final volume as PEG300. Mix thoroughly until the solution is clear. c. Add 5% of the final volume as Tween-80. Mix thoroughly. d. Add 45% of the final volume as sterile saline to reach the final concentration. Mix thoroughly.
- The final solution should be clear. If precipitation occurs, gentle warming or sonication may be required.
- Prepare the dosing solution fresh before each experiment for optimal results.[3]

## Protocol: Intraperitoneal (IP) Injection in Neonatal Mice

## Methodological & Application





This protocol is adapted for neonatal mice (1-5 days old) and requires precision due to the small size of the animals.[4][9][10]

#### Materials:

- Prepared GNE-495 dosing solution
- Neonatal mice (e.g., 3-day old CD-1 pups)
- Hamilton syringe (e.g., 10 μL)
- 30-gauge or 31-gauge needle[9][11]
- Optional: Polyethylene tubing to create a flexible cannula[9][10]
- · Heating pad
- Sterile drape or gauze

#### Procedure:

- Preparation: a. Calculate the injection volume based on the pup's weight and the target dose (e.g., 25 mg/kg or 50 mg/kg). The maximum recommended injection volume is <10 mL/kg.[4] [12] b. Warm the dosing solution to room or body temperature to reduce discomfort.[13] c. Place the pup on a heating pad to maintain body temperature.</li>
- Restraint: a. Gently restrain the pup with its ventral side (abdomen) facing upwards. Avoid applying excessive pressure, which can increase intraperitoneal pressure and cause leakage.[9][11]
- Injection: a. The target injection site is the lower right quadrant of the abdomen to avoid the bladder and cecum.[12][14] b. Insert the needle with the bevel facing up at a shallow angle (approximately 30-40 degrees to the abdominal wall).[11][14] c. Insert the needle only deep enough for the bevel to fully enter the peritoneal cavity (approx. 0.5 cm in a 20-25g mouse). [12] d. Gently pull back on the plunger to ensure no fluid (urine or blood) is aspirated. e. Depress the plunger slowly and steadily to administer the solution. f. Withdraw the needle slowly. Gently press a finger over the injection site for a few seconds to prevent leakage.[11]



 Post-Injection: a. Return the pup to its cage and mother. b. Monitor the pup for any signs of distress, bleeding, or adverse reactions.

## Protocol: Pharmacokinetic (PK) Sample Collection

This protocol details the collection and processing of blood samples for PK analysis following **GNE-495** administration.[4][5]

#### Materials:

- K<sub>2</sub>EDTA-coated microcentrifuge tubes or capillaries
- Pipettes
- Refrigerated centrifuge (4°C)
- Cryovials for plasma storage

#### Procedure:

- At designated time points post-injection, collect small blood samples (~60 μL) from each mouse.[4] Common methods include tail vein, saphenous vein, or retro-orbital sampling, depending on institutional guidelines.
- Immediately transfer the collected blood into a K<sub>2</sub>EDTA-coated tube to prevent coagulation.
- Store the blood samples on ice until centrifugation.
- Within one hour of collection, centrifuge the blood samples at 1,000-2,000 x g for 10-15 minutes at 4°C to separate the plasma.[4][5]
- Carefully aspirate the supernatant (plasma) without disturbing the cell pellet.
- Transfer the plasma into labeled cryovials.
- Store the plasma samples at -70 to -80°C until analysis by Liquid Chromatography-Mass Spectrometry (LC/MS/MS).[4][5]



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